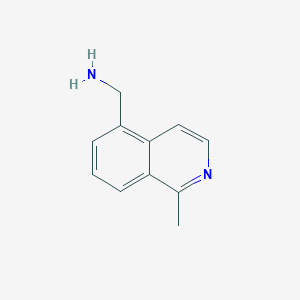
(1-Methylisoquinolin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylisoquinolin-5-yl)methanamine: is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: One of the most common methods for synthesizing isoquinoline derivatives involves the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines.
Industrial Production Methods: Industrial production methods for (1-Methylisoquinolin-5-yl)methanamine typically involve large-scale synthesis using the above-mentioned reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Methylisoquinolin-5-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemistry: (1-Methylisoquinolin-5-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its effects on various biological targets and pathways, which could lead to the discovery of new treatments for diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Isoquinoline: A parent compound of (1-Methylisoquinolin-5-yl)methanamine, known for its wide range of biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological properties.
Quinoline: Another nitrogen-containing heterocyclic compound with similar applications in chemistry and medicine.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1-methylisoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-10-4-2-3-9(7-12)11(10)5-6-13-8/h2-6H,7,12H2,1H3 |
InChI Key |
AETLZKNFQIVXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C(C=CC=C12)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


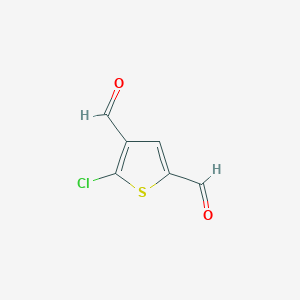






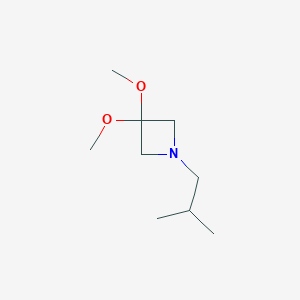
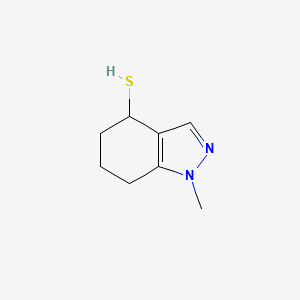



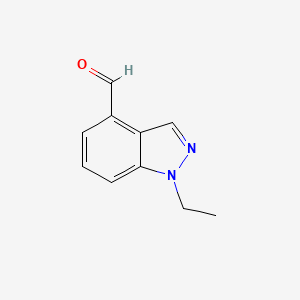
![Cyclopenta[B]chromene](/img/structure/B11913239.png)
